tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Description
Tetrasodium; [3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate is a synthetic phosphate prodrug derivative of a stilbenoid compound. Structurally, it features:
- A central benzene ring substituted with a methoxy group at position 3, a phosphonatooxy group at position 2, and a vinyl-linked 3,4,5-trimethoxyphenyl group at position 6 .
- The tetrasodium counterion enhances aqueous solubility, making it suitable for intravenous administration in preclinical studies .
This compound belongs to the combretastatin family, which inhibits microtubule polymerization by binding to the colchicine site, thereby disrupting tumor vasculature .
Properties
IUPAC Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFVEPAQNCYNJ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phosphonate Esters via Reaction of Phosphite with Halogenated Methanes
- A common route to bisphosphonate esters involves reacting dialkyl phosphites with dichloromethane in the presence of a strong base and a polar aprotic solvent.
- For example, tetraethyl methylenebisphosphonate is prepared by reacting diethyl phosphite with dichloromethane using sodium hydride as a base in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction conditions typically involve:
- Strong base (e.g., sodium hydride) to generate the phosphite anion.
- Addition of dichloromethane to form the bisphosphonate ester.
- Temperature control between 25-60°C.
- Work-up includes aqueous quenching, organic extraction, drying, and vacuum distillation to isolate the product with yields around 90%.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Base generation | Sodium hydride in THF or DMF | Generate phosphite anion | Slight excess base preferred |
| Reaction with dichloromethane | Dichloromethane, 25-60°C | Formation of bisphosphonate ester | Polar aprotic solvent improves yield |
| Work-up | Water quench, extraction with DCM | Isolate product | Vacuum distillation purifies |
Oxidation and Esterification Approaches for Phosphinate and Phosphonate Derivatives
- Phosphinate esters such as 2,4,6-trimethyl benzoyl phenyl ethyl phosphinate are prepared via controlled oxidation of phosphonic dichlorides using oxidants like hydrogen peroxide or tert-butyl hydroperoxide.
- Catalysts (0.1-10% by weight relative to substrate) and temperature control (5-10°C) optimize yield.
- Post-reaction, acid-base adjustment and solvent recovery via distillation afford high-purity phosphinate esters with yields typically 85-92%.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Oxidation | Hydrogen peroxide or tert-butyl hydroperoxide, catalyst, 5-10°C | Convert phosphonic dichloride to phosphinate ester | Controlled addition critical |
| pH adjustment | Dilute HCl to ~7 | Neutralize and separate phases | Facilitates organic phase recovery |
| Solvent recovery | Air distillation at 180°C/10 Pa | Purify product | Yields 85-92%, purity ~97% |
Specific Considerations for the Target Compound
The target compound’s complexity suggests a multi-step synthesis:
- Initial formation of the phosphonate ester backbone via phosphite and halogenated precursor reaction.
- Introduction of the 3,4,5-trimethoxyphenyl ethenyl substituent likely involves Wittig-type or Heck coupling reactions to install the ethenyl linkage on the aromatic ring.
- Methoxy groups can be introduced by methylation of hydroxyl precursors or by using methoxy-substituted starting materials.
- Final neutralization with sodium hydroxide or sodium salts converts acidic phosphate groups to the tetrasodium salt form.
Literature on similar complex phosphonate compounds (e.g., tetramethyl phosphole derivatives) indicates that low-temperature conditions (-78°C) and dry, aprotic solvents (toluene, ether) improve selectivity and yield in multi-step organophosphorus syntheses.
Summary Table of Preparation Methods for Related Phosphonate Compounds
Chemical Reactions Analysis
Tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues
(a) Combretastatin A4 Disodium Phosphate (CA-4P, Fosbretabulin)
- Structure: 2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol phosphate disodium salt .
- Key Differences :
(b) Ombrabulin (AVE8062)
- Structure: (2S)-2-Amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide .
- Key Differences : Replaces the phosphate group with a serine-derived amide moiety.
- Activity : Demonstrated potent vascular disruption in Phase II trials for soft-tissue sarcomas but faced challenges in efficacy consistency .
(c) OXi4503 (3-Methoxy-2-Phosphonooxy-6-Vinyl Analogue)
- Structure : Closely related to the tetrasodium compound but with a dihydrogen phosphate group (disodium salt) .
- Activity: Superior antitumor efficacy in xenograft models due to enhanced metabolic activation to the parent stilbene .
Physicochemical and Pharmacokinetic Properties
| Compound | Water Solubility (mg/mL) | logP | Plasma Half-Life (h) | Clinical Stage |
|---|---|---|---|---|
| Tetrasodium compound (this work) | >50 (predicted) | -2.1* | 2–3 (preclinical) | Preclinical |
| CA-4P | 30–40 | -1.8 | 0.5–1 | Phase III |
| Ombrabulin | 10–15 | 1.2 | 4–6 | Phase II |
| OXi4503 | 40–50 | -2.3 | 3–4 | Preclinical |
*Estimated based on phosphate group ionization and sodium counterions .
Biological Activity
Tetrasodium; [3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate is a complex organic compound with significant implications in biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrasodium salt form of a phosphonic acid derivative. Its structural components include:
- Phosphate moiety : Contributes to its interaction with biological systems.
- Methoxy and trimethoxy groups : Enhance lipophilicity and potential receptor interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that modifications in the phosphate structure can significantly alter its receptor affinity and efficacy.
Interaction with P2Y Receptors
The P2Y family of receptors, which are activated by nucleotides, plays a crucial role in various physiological processes. The compound's phosphate modifications may enhance stability against ectonucleotidases, thereby prolonging its action on these receptors. Studies have shown that:
- Agonistic Activity : Certain derivatives exhibit potent agonistic effects on P2Y receptors, influencing cellular signaling pathways related to inflammation and cell proliferation .
- Antagonistic Effects : Conversely, some modifications may lead to antagonistic properties, particularly at P2Y12 receptors, which are implicated in platelet aggregation and cardiovascular health .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the pharmacological potential of tetrasodium; [3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate:
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines, including B16F10 melanoma cells. The results indicated an IC50 value comparable to established chemotherapeutic agents .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition has implications for skin pigmentation disorders and melanoma treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
